molecular formula C23H23ClN4O2 B2875859 N-(4-chlorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1286718-09-9

N-(4-chlorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2875859
CAS No.: 1286718-09-9
M. Wt: 422.91
InChI Key: FWRKOUFFVTUWQP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a chemical compound offered for research purposes. It features a pyrido[4,3-d]pyrimidine core, a scaffold recognized for its significant therapeutic potential in medicinal chemistry . Pyridopyrimidine derivatives are of great interest in early-stage research for their ability to interact with key biological targets, particularly various kinase enzymes . These enzymes play critical roles in cellular signaling pathways, and their inhibition is a prominent area of investigation for managing various disorders . As a structurally defined member of this class, this acetamide derivative serves as a valuable building block or investigative tool for researchers in chemical biology and drug discovery. Its applications may include the synthesis of novel analogs or functioning as a reference standard in biochemical assays. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2/c1-2-27-13-12-20-19(14-27)23(30)28(22(26-20)16-6-4-3-5-7-16)15-21(29)25-18-10-8-17(24)9-11-18/h3-11H,2,12-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRKOUFFVTUWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares key features with several pyrimidine-based derivatives reported in the evidence. Below is a comparative analysis:

Compound Core Structure Key Substituents Yield Melting Point Key Spectral Data
Target Compound Pyrido[4,3-d]pyrimidin-4-one 6-Ethyl, 2-phenyl, N-(4-chlorophenyl)acetamide N/A N/A N/A
N-(4-Chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[2,3-d]pyrimidin-4-one 3-(4-Methoxyphenyl), sulfanyl linker, N-(4-chlorophenyl)acetamide N/A N/A IR: C=O (1,730 cm⁻¹), S–C (1,150 cm⁻¹); ¹H-NMR: δ 2.19 (CH3), 4.12 (SCH2)
N-(2,3-Dichlorophenyl)-2-[(4-methyl-6-oxo-dihydropyrimidin-2-yl)thio]acetamide Dihydropyrimidin-6-one 4-Methyl, thio linker, N-(2,3-dichlorophenyl)acetamide 80% 230°C ¹H-NMR: δ 12.50 (NH), 10.10 (NHCO), 7.82 (Ar-H); MS: [M+H]⁺ 344.21
N-(4-Chlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 5,6-dimethyl, sulfanyl linker, N-(4-chlorophenyl)acetamide N/A N/A IR: C=O (1,690 cm⁻¹), S–C (1,160 cm⁻¹); ¹H-NMR: δ 2.19 (CH3), 3.57 (CH2)
Compound 11d (tetrahydronaphthalene-pyridine hybrid) Pyridine-tetrahydronaphthalene 4-Fluorophenyl, 3-cyano, thiazolidinone-acetamide 62% 240–242°C IR: C=O (1,730 cm⁻¹), CN (2,220 cm⁻¹); ¹H-NMR: δ 7.37–7.47 (Ar-H), 4.73 (NH)

Key Observations

Core Heterocycle Influence: Pyrido-pyrimidine (target compound) vs. thieno-pyrimidine (): Thieno-pyrimidine derivatives often exhibit enhanced metabolic stability due to sulfur’s electron-withdrawing effects, whereas pyrido-pyrimidines may offer improved solubility .

Substituent Impact :

  • Chlorophenyl vs. Dichlorophenyl : The dichlorophenyl group in increases lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility .
  • Sulfanyl vs. Oxygen Linkers : Sulfanyl groups (e.g., ) introduce conformational flexibility and alter electronic properties compared to oxygen-based linkers, influencing receptor interactions .
  • Ethyl/Methyl Groups : Alkyl substituents (e.g., 6-ethyl in the target compound, 3-ethyl-5,6-dimethyl in ) likely modulate steric hindrance and hydrophobic interactions in target binding .

Synthesis and Physicochemical Properties :

  • Yields for analogs range from 60–80%, with higher yields associated with simpler substituents (e.g., at 80%) .
  • Melting points correlate with molecular symmetry and intermolecular forces; compounds with rigid tetrahydronaphthalene cores (e.g., 11d at 240–242°C) exhibit higher melting points than less-structured analogs .

Research Implications

For example:

  • Thieno-pyrimidine analogs () have shown efficacy in targeting EGFR and VEGFR kinases .
  • The acetamide moiety is a common pharmacophore in kinase inhibitors, facilitating hydrogen bonding with ATP-binding pockets .

Further studies should prioritize synthesizing the target compound and evaluating its activity against these targets, leveraging insights from its structural analogs.

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